molecular formula C32H38ClNO12 B1259888 Theprubicin CAS No. 95343-20-7

Theprubicin

Cat. No.: B1259888
CAS No.: 95343-20-7
M. Wt: 664.1 g/mol
InChI Key: ZPHYPKKFSHAVOE-YZIXBPQXSA-N
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Description

Contextualization as an Anthracycline Analog in Antineoplastic Development

Pirarubicin (B1684484) hydrochloride belongs to the anthracycline class of antibiotics, a group of compounds that have been a cornerstone of antineoplastic therapy for decades. patsnap.com The parent compounds, such as Doxorubicin (B1662922) and Daunorubicin (B1662515), are renowned for their potent anticancer activity, which is primarily achieved through the inhibition of topoisomerase II and intercalation into cellular DNA. patsnap.comtoku-e.com This action disrupts DNA replication and repair, ultimately halting the proliferation of rapidly dividing cancer cells. patsnap.commedkoo.com

However, the clinical utility of first-generation anthracyclines has been hampered by significant limitations, most notably dose-dependent cardiotoxicity and the emergence of drug resistance in tumor cells. patsnap.commedkoo.comresearchgate.net This challenge spurred the development of second-generation analogs, with the goal of creating derivatives that retain or enhance antitumor efficacy while exhibiting a more favorable toxicity profile. nih.gov

Pirarubicin emerged from this line of research as a semi-synthetic derivative of doxorubicin. patsnap.com Its key structural modification is the addition of a tetrahydropyranyl (THP) group at the 4'-O position of the amino sugar moiety. nih.govnewdrugapprovals.org This chemical alteration was designed to increase the lipophilicity of the molecule, which was hypothesized to facilitate more rapid cellular uptake and potentially circumvent some mechanisms of drug resistance. nih.govresearchgate.net As a result, pirarubicin was developed with the specific aim of being a potent anticancer agent with reduced cardiotoxicity compared to its predecessor, doxorubicin. patsnap.commedkoo.com

Historical Perspective of Pirarubicin Hydrochloride Discovery and Early Preclinical Characterization

Early preclinical studies were critical in establishing the compound's initial profile. These investigations confirmed that pirarubicin's primary mechanism of action was consistent with other anthracyclines, involving the inhibition of DNA polymerase and topoisomerase II, leading to the suppression of both DNA and RNA synthesis. toku-e.comnih.govncats.io

A key focus of early research was comparing the efficacy and properties of pirarubicin to doxorubicin. In vitro studies demonstrated its potent cytotoxicity against a range of cancer cell lines. For instance, pirarubicin showed significant inhibitory activity against various murine tumor cells. nih.gov It was also found to be effective against doxorubicin-resistant P388 leukemia cells, suggesting it could overcome certain resistance mechanisms. nih.govnewdrugapprovals.org The cytotoxic effects were found to be dependent on the expression levels of topoisomerase II in the target cells. medchemexpress.comglpbio.cn

In vivo preclinical models further substantiated these findings. In a rabbit tumor model, pirarubicin demonstrated a significant antitumor effect. researchgate.net Studies in animal models also provided early evidence that pirarubicin might induce less cardiotoxicity than doxorubicin, a crucial finding that supported its continued development. researchgate.netresearchgate.net These foundational preclinical evaluations established pirarubicin as a promising analog with a distinct profile from its parent compound, paving the way for further investigation.

Interactive Data Tables

Table 1: In Vitro Cytotoxicity of Pirarubicin (IC₅₀ Values)

The following table summarizes the 50% inhibitory concentration (IC₅₀) of pirarubicin against various cancer cell lines as reported in preclinical studies.

Cell LineCancer TypeIC₅₀ (µM)Reference
M5076Ovarian Sarcoma0.366 ncats.iomedchemexpress.comglpbio.cn
EhrlichAscites Carcinoma0.078 medchemexpress.comglpbio.cn
MES-SA C9 highUterine Sarcoma~1.0 (at 3h) nih.gov
A2780Ovarian Cancer~0.5 (at 3h) nih.gov
A2780cisCisplatin-Resistant Ovarian Cancer~0.8 (at 3h) nih.gov
A2780ADRDoxorubicin-Resistant Ovarian Cancer~10.0 (at 3h) nih.gov

Note: IC₅₀ values can vary based on experimental conditions, such as exposure time. The data for MES-SA and A2780 cell lines reflect a 3-hour treatment exposure. nih.gov

Table 2: Comparative Efficacy of Pirarubicin (THP) vs. Doxorubicin (ADM) in a Preclinical Rabbit Tumor Model

This table highlights the pharmacokinetic and antitumor advantages of pirarubicin when administered via the intraarterial hepatic (i.a.h.) route compared to intravenous (i.v.) administration in a rabbit VX2 tumor model.

ParameterRouteDoxorubicin (ADM)Pirarubicin (THP)Advantage of THPReference
Systemic Exposure (AUC) i.a.h. vs i.v.Not significantly reduced8-fold reductionLower systemic toxicity researchgate.net
Tumor Drug Concentration i.a.h. vs i.v.-10.5 times higherHigher local concentration researchgate.net
Tumor Growth Rate (%) i.a.h.-3 +/- 2%Better antitumoral effect researchgate.net
Tumor Growth Rate (%) i.v.-58 +/- 9%- researchgate.net

Note: AUC refers to the Area Under the Curve, a measure of total drug exposure over time. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO12.ClH/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38;/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3;1H/t14-,17-,19-,21+,22-,31+,32-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHYPKKFSHAVOE-YZIXBPQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@@H]6CCCCO6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38ClNO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95343-20-7
Record name 5,12-Naphthacenedione, 10-[[3-amino-2,3,6-trideoxy-4-O-(tetrahydro-2H-pyran-2-yl)-α-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-, hydrochloride (1:1), [8S-[8α,10α(S*)]]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95343-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theprubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095343207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIRARUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7V83174BE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation of Pirarubicin Hydrochloride S Antineoplastic Action

Direct DNA Interactions: Intercalation and Structural Perturbations

A primary mechanism of pirarubicin (B1684484) hydrochloride's anticancer activity is its direct interaction with DNA through intercalation. patsnap.comwikipedia.orgnih.gov This process involves the insertion of the planar anthracycline ring of the pirarubicin molecule between the base pairs of the DNA double helix. patsnap.compatsnap.com This intercalation leads to significant structural distortions of the DNA molecule. patsnap.com The insertion of pirarubicin disrupts the normal helical structure, causing an unwinding of the DNA and an increase in the distance between adjacent base pairs. bg.ac.rs These structural perturbations interfere with the normal functions of DNA, including replication and transcription, by creating a physical barrier that obstructs the action of enzymes involved in these processes. wikipedia.orgcancer.gov

Studies combining UV-vis spectroscopy and fluorescence have been employed to investigate the binding of pirarubicin to calf thymus DNA (ct-DNA). researchgate.net These studies have demonstrated the formation of a pirarubicin-DNA complex, with a binding constant indicative of groove binding. researchgate.net Further competitive displacement studies and other analytical techniques have suggested that pirarubicin binds to the minor groove of the DNA. researchgate.net The ability of pirarubicin to be rapidly absorbed by tumor cells and incorporated into their DNA contributes to its potent antitumor activity. researchgate.net

Topoisomerase Inhibition: Mechanisms of Action and Specificity

Pirarubicin hydrochloride also exerts its antineoplastic effects by targeting topoisomerase enzymes, which are crucial for managing the topological state of DNA during various cellular processes. patsnap.comwikipedia.orgmedchemexpress.com

Topoisomerase II Inhibition and DNA Cleavage Complex Formation

Pirarubicin is a potent inhibitor of topoisomerase II. patsnap.comwikipedia.orgmedchemexpress.com This enzyme typically functions by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the breaks. This action is essential for relieving torsional stress during DNA replication and transcription. Pirarubicin interferes with this process by stabilizing the "cleavable complex," a transient intermediate where topoisomerase II is covalently bound to the 5' ends of the cleaved DNA. patsnap.com By preventing the re-ligation of the DNA strands, pirarubicin effectively transforms the topoisomerase II enzyme into a DNA-damaging agent, leading to the accumulation of permanent DNA double-strand breaks. patsnap.compatsnap.com The cytotoxicity of pirarubicin has been shown to correlate with the expression levels of topoisomerase II in cancer cells. medchemexpress.comglpbio.com

Effects on DNA Replication and Repair Processes

The combined effects of DNA intercalation and topoisomerase II inhibition by pirarubicin hydrochloride severely disrupt DNA replication and repair mechanisms. pharmacompass.comwikipedia.orgcancer.gov The structural distortions caused by intercalation create a physical impediment to the progression of DNA polymerase, an enzyme essential for DNA synthesis. newdrugapprovals.orgnewdrugapprovals.org Furthermore, the accumulation of DNA strand breaks induced by topoisomerase II inhibition triggers cellular DNA damage response pathways. patsnap.com If the damage is too extensive to be repaired, these pathways ultimately lead to the activation of programmed cell death, or apoptosis. patsnap.comresearchgate.net

Impact on RNA and Protein Synthesis Machinery

The antineoplastic action of pirarubicin hydrochloride extends to the inhibition of RNA and protein synthesis. pharmacompass.comwikipedia.orgcancer.govnewdrugapprovals.org By intercalating into DNA, pirarubicin hinders the process of transcription, where the genetic information from DNA is copied into messenger RNA (mRNA). wikipedia.orgpatsnap.com This blockage of transcription prevents the synthesis of the mRNA molecules necessary to carry genetic codes to the ribosomes for protein production. Consequently, the synthesis of proteins essential for cell growth, division, and survival is suppressed, further contributing to the cytotoxic effects of the drug. wikipedia.orgnewdrugapprovals.org

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

In addition to its direct interactions with DNA and topoisomerase II, pirarubicin hydrochloride can induce oxidative stress within cancer cells through the generation of reactive oxygen species (ROS). patsnap.comnih.gov ROS are highly reactive molecules, including superoxide (B77818) anions and hydrogen peroxide, that can cause widespread damage to cellular components. patsnap.comnih.gov The production of ROS is a recognized mechanism of action for many chemotherapeutic agents and contributes to their cytotoxicity. mdpi.comfrontiersin.org

Role of Copper(II) in Oxidative DNA Damage Pathways

Research has demonstrated that the presence of copper(II) ions can enhance the oxidative DNA damage induced by pirarubicin. nih.gov Pirarubicin, in the presence of Cu(II), can induce the production of superoxide radicals (O₂•⁻). nih.gov It is proposed that pirarubicin undergoes a Cu(II)-mediated one-electron oxidation, generating Cu(I) and a semiquinone radical. researchgate.net This Cu(I) can then react with molecular oxygen to produce superoxide, which can subsequently lead to the formation of other ROS like hydrogen peroxide (H₂O₂). nih.goviiarjournals.org These reactive species can then directly damage DNA, leading to strand breaks and the formation of oxidative DNA adducts, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). iiarjournals.org This copper-mediated oxidative damage pathway is considered a significant contributor to the antitumor effects of pirarubicin and other anthracyclines. nih.goviiarjournals.org

Table of Research Findings on Pirarubicin Hydrochloride's Mechanisms

MechanismKey FindingsReferences
DNA Intercalation Inserts between DNA base pairs, causing structural distortion and inhibiting replication and transcription. patsnap.comwikipedia.orgnih.govresearchgate.net
Topoisomerase II Inhibition Stabilizes the topoisomerase II-DNA cleavage complex, leading to permanent DNA double-strand breaks. patsnap.comwikipedia.orgpatsnap.commedchemexpress.com
Inhibition of DNA Replication and Repair Physical obstruction by intercalation and accumulation of DNA damage from topoisomerase II inhibition disrupt these processes. pharmacompass.comwikipedia.orgcancer.govnewdrugapprovals.orgnewdrugapprovals.org
Inhibition of RNA and Protein Synthesis Blockage of transcription due to DNA intercalation prevents the synthesis of necessary proteins. pharmacompass.comwikipedia.orgpatsnap.comcancer.govnewdrugapprovals.org
Oxidative Stress and ROS Generation Induces the production of reactive oxygen species, causing cellular damage. patsnap.comnih.gov
Copper(II)-Mediated Oxidative Damage In the presence of Cu(II), pirarubicin generates superoxide radicals, leading to enhanced oxidative DNA damage. nih.govresearchgate.netiiarjournals.orgiiarjournals.org

Regulation of ROS-Mediated Signaling Pathways (e.g., JNK)

Pirarubicin hydrochloride treatment can lead to an increase in reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cellular components, including DNA. patsnap.com This elevation in ROS can, in turn, activate stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway. nih.gov The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical regulator of cellular responses to various stressors. nih.govembopress.org

Sustained activation of the JNK pathway due to ROS accumulation can promote apoptosis, or programmed cell death. nih.gov This occurs through the JNK-mediated modulation of mitochondrial functions and the activity of pro- and anti-apoptotic proteins. nih.gov For instance, activated JNK can facilitate the release of cytochrome c from the mitochondria, a key event in the initiation of the apoptotic cascade. nih.gov The interplay between pirarubicin-induced ROS and the JNK signaling pathway highlights a crucial mechanism by which the compound exerts its cytotoxic effects on cancer cells. nih.gov

Programmed Cell Death Induction

A primary outcome of pirarubicin hydrochloride's action is the induction of programmed cell death in cancer cells, a process that is tightly regulated by a complex network of signaling pathways and proteins. patsnap.comnih.gov

Apoptosis Induction Pathways

Pirarubicin hydrochloride triggers apoptosis through several interconnected pathways. One significant mechanism involves the generation of hydrogen peroxide (H₂O₂), a specific type of ROS. nih.gov This increase in H₂O₂ has been shown to be directly involved in the apoptotic pathway induced by pirarubicin. nih.gov

The commitment to apoptosis is often governed by the balance between pro-apoptotic and anti-apoptotic proteins belonging to the B-cell lymphoma 2 (Bcl-2) family. Pirarubicin can influence this balance by altering the expression levels of these proteins. For example, it can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, facilitating the release of pro-apoptotic factors and ultimately leading to cell death. nih.gov

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. Pirarubicin has been found to induce apoptosis by inhibiting the mTOR/p70S6K/4E-BP1 signaling axis. medchemexpress.comglpbio.comctestingbio.com The p70S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) are key downstream effectors of mTOR. By suppressing this pathway, pirarubicin disrupts essential cellular processes that support cancer cell survival, thereby promoting apoptosis. medchemexpress.comglpbio.com

Autophagy Modulation and Its Interplay with Apoptosis

Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins. Pirarubicin treatment can induce autophagy in cancer cells in a dose-dependent manner. medchemexpress.comglpbio.com The induction of autophagy by pirarubicin is mediated through the suppression of the mTOR/p70S6K/4E-BP1 signaling pathway. medchemexpress.eu

Interestingly, the relationship between autophagy and apoptosis in the context of pirarubicin treatment is complex. While pirarubicin induces both processes, the inhibition of autophagy has been shown to enhance pirarubicin-induced apoptosis. medchemexpress.comglpbio.comctestingbio.com This suggests that in this scenario, autophagy may act as a survival mechanism for cancer cells, and its inhibition can sensitize them to the apoptotic effects of the drug.

Cell Cycle Perturbation and Arrest Mechanisms

In addition to inducing programmed cell death, pirarubicin hydrochloride disrupts the normal progression of the cell cycle, a critical process for cell division and proliferation. Treatment with pirarubicin can cause cancer cells to arrest in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from entering mitosis and undergoing division, thereby inhibiting tumor growth. nih.gov

The G2/M arrest induced by pirarubicin is associated with the modulation of key cell cycle regulatory proteins. Specifically, pirarubicin has been shown to downregulate the expression of cyclin B1 and decrease the phosphorylation of Cdc2 (also known as CDK1) at threonine 161, which is required for its activation. nih.gov Conversely, it increases the inhibitory phosphorylation of Cdc2 at threonine 14 and tyrosine 15, as well as the phosphorylation of Cdc25C at serine 216, which inactivates it. nih.gov These molecular changes collectively lead to a decrease in the activity of the Cdc2-cyclin B1 complex, a key driver of the G2/M transition, resulting in cell cycle arrest. nih.gov

Table 1: Effects of Pirarubicin Hydrochloride on Cellular Processes and Signaling Pathways

Cellular Process/Pathway Effect of Pirarubicin Hydrochloride Key Molecular Targets/Mediators Outcome
ROS-Mediated Signaling Induction Reactive Oxygen Species (ROS), c-Jun N-terminal kinase (JNK) Promotion of apoptosis nih.gov
Apoptosis Induction Hydrogen Peroxide (H₂O₂), Bax, Bcl-2, mTOR/p70S6K/4E-BP1 Programmed cell death nih.govnih.govmedchemexpress.comglpbio.com
Autophagy Induction mTOR/p70S6K/4E-BP1 Can act as a cytoprotective response medchemexpress.comglpbio.commedchemexpress.eu
Cell Cycle Arrest at G2/M phase Cyclin B1, Cdc2, Cdc25C Inhibition of cell proliferation nih.gov

Impact on G0/G1, S, and G2/M Phases

Pirarubicin hydrochloride exerts a significant influence on the progression of the cell cycle, a tightly regulated series of events that governs cell growth and division. The cell cycle is broadly divided into interphase (comprising G0, G1, S, and G2 phases) and the mitotic (M) phase. nih.govnih.gov The G0 phase is a quiescent state where cells are not actively dividing. nih.gov The G1 phase is a period of cell growth and preparation for DNA synthesis. nih.gov The S phase is characterized by the replication of the cell's DNA. nih.gov The G2 phase involves further growth and preparation for mitosis, where the cell divides into two daughter cells. nih.gov

Research has demonstrated that pirarubicin's cytotoxic effects are closely linked to its ability to induce cell cycle arrest, particularly at the G2/M checkpoint. nih.gov This arrest prevents cancer cells from entering mitosis, thereby halting their proliferation.

A detailed study on multidrug-resistant (MDR) human osteosarcoma cells (MG63/DOX) revealed that pirarubicin (THP) induced a time- and concentration-dependent arrest in the G2/M phase of the cell cycle. nih.gov As the concentration of pirarubicin and the duration of treatment increased, the percentage of cells in the G2/M phase rose significantly, with a corresponding decrease in the proportion of cells in the G0/G1 and S phases. nih.gov

The molecular underpinnings of this G2/M arrest involve the modulation of key cell cycle regulatory proteins. nih.gov In the MG63/DOX cell line, treatment with pirarubicin led to a decrease in the protein levels of cyclin B1, a crucial regulator of the G2/M transition. nih.gov While the total protein levels of Cdc2 (cyclin-dependent kinase 1) remained unchanged, the study suggested that the G2/M arrest might also be mediated by the activation of checkpoint kinase 1 (Chk1). nih.gov Chk1 is known to regulate the activity of Cdc25C, a phosphatase that activates the cyclin B1/Cdc2 complex to allow entry into mitosis. nih.gov By potentially activating Chk1, pirarubicin can prevent the activation of this complex, thereby enforcing the G2/M checkpoint. nih.gov

Similar findings of G2/M phase arrest have been observed in other cancer cell lines, such as sensitive and resistant HL60 human promyelocytic leukemia cells, further solidifying this as a key mechanism of pirarubicin's antineoplastic action. iiarjournals.orgiiarjournals.org

Table 1: Effect of Pirarubicin (THP) on Cell Cycle Distribution of MG63/DOX Cells nih.gov
Treatment Duration (h)THP Concentration (ng/mL)Cell Cycle Phase Distribution (%)
G0/G1SG2/M
24Control62.3 ± 3.528.1 ± 2.19.6 ± 1.2
5058.7 ± 3.125.4 ± 1.915.9 ± 1.5
20051.2 ± 2.822.8 ± 1.726.0 ± 2.2
50045.6 ± 2.518.9 ± 1.635.5 ± 2.8
48Control61.8 ± 3.327.5 ± 2.010.7 ± 1.3
5054.1 ± 2.921.7 ± 1.824.2 ± 2.1
20042.5 ± 2.416.3 ± 1.441.2 ± 3.1
50033.8 ± 2.112.1 ± 1.154.1 ± 3.9
72Control60.5 ± 3.128.3 ± 2.211.2 ± 1.4
5049.8 ± 2.718.5 ± 1.531.7 ± 2.5
20035.7 ± 2.211.2 ± 1.053.1 ± 3.8
50025.4 ± 1.97.8 ± 0.966.8 ± 4.5

Regulation by Circadian Rhythm Proteins (e.g., PER2)

The circadian rhythm is an internal biological clock that regulates various physiological processes, including the cell cycle. e3s-conferences.org The Period 2 (PER2) protein is a core component of the molecular machinery that drives circadian rhythms and is increasingly recognized as a tumor suppressor. e3s-conferences.org Overexpression of PER2 can lead to cell cycle arrest in the G1 and G2 phases by downregulating the expression of cyclins and upregulating the expression of cell cycle inhibitors. e3s-conferences.org

While direct regulation of PER2 by pirarubicin hydrochloride alone has not been extensively documented, studies have shown that its anticancer activity can be enhanced through the modulation of PER2. In a study on human breast cancer cells (MDA-MB-231), the natural compound Nobiletin was found to enhance the sensitivity of these cells to pirarubicin. e3s-conferences.org This sensitizing effect was associated with the upregulation of PER2 expression by Nobiletin. e3s-conferences.org The combination of Nobiletin and pirarubicin resulted in a more pronounced slowdown of the cell cycle, with an increased percentage of cells in the S and G2/M phases and a decreased percentage in the G0/G1 phase, compared to pirarubicin treatment alone. e3s-conferences.org

These findings suggest that the efficacy of pirarubicin may be linked to the cellular circadian machinery. By restoring or enhancing the expression of tumor-suppressing circadian proteins like PER2, it may be possible to augment the cell cycle inhibitory effects of pirarubicin and overcome drug resistance. e3s-conferences.org This highlights a potential therapeutic strategy of combining pirarubicin with agents that modulate the circadian clock.

Inhibition of DNA Polymerase Alpha

A fundamental aspect of pirarubicin hydrochloride's antineoplastic action is its ability to interfere with DNA synthesis. One of the key enzymes targeted by pirarubicin is DNA polymerase alpha. newdrugapprovals.orgtoku-e.comncats.io This enzyme plays a critical role in DNA replication, specifically in the initiation of DNA synthesis.

Cellular and Subcellular Pharmacodynamics of Pirarubicin Hydrochloride

Cellular Uptake Mechanisms

The efficacy of an anticancer agent is critically dependent on its ability to enter tumor cells and reach its intracellular target. Pirarubicin (B1684484) hydrochloride exhibits distinct and efficient cellular uptake mechanisms that contribute to its potent antitumor activity.

Active Transport Systems: Glucose Transporter System and CNT-2 Involvement

Pirarubicin's cellular uptake is significantly enhanced by its interaction with specific active transport systems that are often overexpressed in cancer cells. One of the key pathways is the glucose transporter (GLUT) system . mdpi.com The structural similarity of pirarubicin's pyranose residue to glucose allows it to be recognized and transported into cells via GLUTs, which are membrane proteins responsible for facilitated diffusion of glucose across the plasma membrane. mdpi.comniph.go.jpwikipedia.org Cancer cells typically exhibit a high metabolic rate and an increased demand for glucose, leading to the upregulation of GLUTs on their surface. mdpi.comnih.gov This metabolic feature of tumor cells is exploited by pirarubicin for its preferential accumulation.

In addition to the GLUT system, pirarubicin is also a substrate for the concentrative nucleoside transporter 2 (CNT-2) . mdpi.com CNT-2 is another transport protein that is highly expressed in various tumor cells. mdpi.com The involvement of CNT-2 provides an additional pathway for pirarubicin to enter cancer cells, further contributing to its high intracellular concentrations. mdpi.com Notably, doxorubicin (B1662922), another widely used anthracycline, is not a substrate for CNT-2, which partly explains the superior cellular uptake of pirarubicin. mdpi.com

Comparison of Uptake Kinetics with Other Anthracyclines (e.g., Doxorubicin, Daunorubicin)

Kinetic studies have consistently demonstrated that pirarubicin is taken up by tumor cells more rapidly and to a greater extent than other anthracyclines, such as doxorubicin and daunorubicin (B1662515). mdpi.comnih.govnih.gov In M5076 ovarian sarcoma cells, the intracellular concentration of pirarubicin was found to be more than 2.5-fold higher than that of doxorubicin. nih.govnih.gov This rapid and pronounced cellular uptake is a key factor contributing to pirarubicin's enhanced cytotoxicity against certain cancer cell lines. nih.govnih.gov

The uptake of pirarubicin, doxorubicin, and daunorubicin in K562 leukemia cells is a time-, temperature-, and concentration-dependent process, suggesting the involvement of carrier-mediated transport. nih.gov While a common carrier system may be involved in the uptake of these anthracyclines, their binding sites on the carrier appear to be different. nih.gov

Anthracycline Relative Intracellular Concentration Key Uptake Transporters
Pirarubicin HighGLUT, CNT-2
Doxorubicin Lower than PirarubicinPrimarily passive diffusion and some transporters (not CNT-2)
Daunorubicin Variable, generally lower than PirarubicinCarrier-mediated transport

This table provides a simplified comparison of uptake characteristics based on available data.

Influence of Compound Structure on Cellular Internalization (e.g., Pyranose Residue)

The chemical structure of pirarubicin plays a pivotal role in its efficient cellular internalization. The most significant structural feature is the tetrahydropyranyl (THP) group attached to the daunosamine (B1196630) sugar , which forms a pyranose residue. mdpi.comniph.go.jp This pyranose structure mimics that of glucose, allowing pirarubicin to be recognized by the glucose transporter system. mdpi.comniph.go.jp This "molecular mimicry" is a key reason for the rapid and high-level accumulation of pirarubicin in tumor cells, which are known to have a high glucose demand and, consequently, an abundance of glucose transporters. mdpi.com The superior cellular uptake of pirarubicin, attributed to this pyranose residue, is thought to result in stronger antitumor activity compared to other anthracyclines like doxorubicin. mdpi.com

Intracellular Localization and Nuclear Transport

Once inside the cell, the subcellular distribution of an anthracycline is a critical determinant of its mechanism of action, as its primary target is the nuclear DNA.

Subcellular Distribution Profile (e.g., Nucleus/Cell Ratio)

Upon entering the cell, pirarubicin is distributed between the cytoplasm and the nucleus. Studies have shown that a significant portion of intracellular pirarubicin localizes to the nucleus. nih.govnih.gov However, the nucleus/cell ratio for pirarubicin is reported to be around 40%, which is lower than that of doxorubicin, which can reach over 80%. nih.govnih.gov This suggests that while a substantial amount of pirarubicin enters the nucleus, a considerable fraction also remains in the cytoplasm. Some studies have also indicated that in multidrug-resistant cells, anthracyclines like pirarubicin can accumulate in cytoplasmic organelles such as the Golgi apparatus. researchgate.net

Compound Nucleus/Cell Ratio
Pirarubicin ~40%
Doxorubicin >80%

Data from studies on M5076 ovarian sarcoma cells. nih.govnih.gov

Efflux Mechanisms and Their Modulation

A significant factor influencing the intracellular concentration and, consequently, the efficacy of Pirarubicin hydrochloride is the activity of cellular efflux mechanisms. Certain cancer cells develop resistance to chemotherapeutic agents by actively expelling them, a phenomenon known as multidrug resistance (MDR). nih.gov This process is primarily mediated by a family of ATP-binding cassette (ABC) transporters that function as energy-dependent drug efflux pumps. nih.govspandidos-publications.com By reducing the intracellular accumulation of the drug, these transporters diminish its cytotoxicity and contribute to both intrinsic and acquired resistance. nih.gov

The primary efflux transporter implicated in resistance to Pirarubicin is P-glycoprotein (P-gp), also known as ABCB1. nih.govspandidos-publications.comspandidos-publications.com Pirarubicin is a recognized substrate for P-gp, which actively pumps the drug out of the cell, thereby lowering its concentration at intracellular targets. nih.govspandidos-publications.com The overexpression of P-gp, encoded by the MDR1 gene, is a key factor in the development of the MDR phenotype in cancer cells. nih.govcdnsciencepub.com

Research has established a direct relationship between the levels of MDR1 mRNA, the degree of drug resistance, and the efficiency of P-gp-mediated Pirarubicin efflux. cdnsciencepub.com Studies using multidrug-resistant K562 human erythroleukemia cell lines (e.g., K562/adr, K562/Dox) have demonstrated that the maximal rate (Vmax) of P-gp-mediated Pirarubicin efflux increases as the cell's resistance factor rises. cdnsciencepub.com Interestingly, the Michaelis constant (Km) for this transport process appears to remain consistent across cell lines with varying degrees of resistance. cdnsciencepub.com Kinetic analyses have also suggested a positive cooperative transport mechanism, with a Hill coefficient value close to 2, indicating that two molecules of Pirarubicin may be expelled per turnover of the P-gp pump. cdnsciencepub.com

In addition to P-glycoprotein, other efflux transporters can contribute to reducing intracellular Pirarubicin levels. Notably, the Multidrug Resistance-Associated Protein 1 (MRP1) has also been identified as an energy-dependent pump capable of mediating the efflux of Pirarubicin. nih.govthescipub.com

A key strategy to overcome multidrug resistance is the inhibition of efflux transporters to increase the intracellular accumulation and retention of chemotherapeutic agents like Pirarubicin. nih.gov This can re-sensitize resistant cancer cells to the drug's cytotoxic effects. nih.gov Various compounds, known as MDR modulators or reversal agents, have been investigated for their ability to inhibit P-gp and MRP1. nih.govthescipub.com

These inhibitors can act through different mechanisms. Some, like Verapamil and Cyclosporine A, are well-known P-gp inhibitors that can reverse resistance. thescipub.comnih.gov Other agents may function as competitive or non-competitive inhibitors. nih.govthescipub.com For instance, the experimental agent PAK-104P was found to non-competitively inhibit the P-gp-mediated efflux of Pirarubicin with an inhibitory constant (K_I) of 0.25 µM. nih.gov

Natural compounds have also shown promise as efflux pump inhibitors. The flavonoids Quercetin and Quercetrin (but not Rutin) function as non-competitive inhibitors of both P-gp and MRP1, enhancing Pirarubicin's cytotoxicity in resistant cells. thescipub.com Another approach involves disrupting the energy supply required for pump function. nih.gov Compounds such as 4-hydroxybenzoic acid (4-HBA) and vanillic acid (VA) have been shown to decrease cellular ATP levels, which in turn impairs the function of the ATP-dependent P-gp pump and leads to increased intracellular Pirarubicin concentration. nih.govresearchgate.net Similarly, gallic acid and Pentagalloyl Glucose (PGG) have been demonstrated to inhibit P-gp function and expression, thereby increasing drug accumulation in resistant cells. spandidos-publications.commdpi.com

The effectiveness of these inhibitors is often quantified by measuring the reduction in the P-gp-mediated active efflux rate of Pirarubicin. nih.govspandidos-publications.com This research highlights the potential of co-administering efflux pump inhibitors with Pirarubicin to overcome multidrug resistance in a clinical setting.

Table 1: Examples of Efflux Pump Inhibitors Modulating Pirarubicin Accumulation

InhibitorTransporter(s) InhibitedMechanism of ActionInhibitory Constant (K_I)Reference
PAK-104PP-gp, MRP1Non-competitive0.25 µM (for P-gp) nih.gov
QuercetinP-gp, MRP1Non-competitive0.33 µM (P-gp), 0.45 µM (MRP1) thescipub.com
QuercetrinP-gp, MRP1Non-competitive1 µM (P-gp), 0.5 µM (MRP1) thescipub.com
VerapamilP-gpInhibitorNot Specified thescipub.comnih.gov
4-hydroxybenzoic acid (4-HBA)P-gpInhibition of P-gp function via decreased cellular ATPNot Specified nih.gov
Vanillic acid (VA)P-gpInhibition of P-gp function via decreased cellular ATPNot Specified nih.gov
Gallic acid (GA)P-gpInhibition of P-gp function via decreased cellular ATPNot Specified spandidos-publications.com
Pentagalloyl Glucose (PGG)P-gpDownregulates P-gp expression; inhibits efflux functionNot Specified mdpi.com

Table of Mentioned Compounds

Compound Name
4-hydroxybenzoic acid (4-HBA)
Cyclosporine A
Gallic acid
Iobitridol
Iohexol
Iopamidol
PAK-104P
Pentagalloyl Glucose (PGG)
Pirarubicin hydrochloride
Quercetin
Quercetrin
Rutin
Vanillic acid (VA)

Preclinical Assessment of Antitumor Efficacy of Pirarubicin Hydrochloride

In Vitro Cytotoxicity in Diverse Cancer Cell Lines

The in vitro efficacy of pirarubicin (B1684484) hydrochloride has been demonstrated across a range of cancer cell lines, revealing its potent cytotoxic effects.

Efficacy Against Doxorubicin-Sensitive Cell Lines

Pirarubicin has shown significant cytotoxic effects against various doxorubicin-sensitive cancer cell lines. In preclinical studies, it has demonstrated comparable or even superior efficacy to doxorubicin (B1662922) in certain contexts. newdrugapprovals.orgnih.gov For instance, pirarubicin is approximately 2-5 times more potent than Adriamycin (doxorubicin) in SKUT1B, HEC1A, and BG1 cell lines. selleckchem.com The compound has also shown effectiveness against pediatric tumors like neuroblastoma, hepatoblastoma, and rhabdomyosarcoma. mdpi.com

Studies on bladder cancer cell lines, such as T24, UMUC3, TCCSUP, 5637, and 253J, have also highlighted the cytotoxic effects of pirarubicin. nih.gov A single 30-minute exposure to 100 μg/ml of pirarubicin reduced T-24 cell viability to 15%. nih.gov In various gynecological cancer cell lines, including those of uterine sarcoma and ovarian cancer, pirarubicin has shown dose- and time-dependent cytotoxicity. nih.govmdpi.com

The mechanism behind this cytotoxicity involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication, which halts cell proliferation. wikipedia.orgpatsnap.com Pirarubicin is rapidly taken up by tumor cells, leading to the inhibition of DNA and RNA synthesis. newdrugapprovals.orgnewdrugapprovals.org

Activity Against Doxorubicin-Resistant Cell Lines

A notable characteristic of pirarubicin is its ability to overcome doxorubicin resistance in some cancer cell lines. wikipedia.orgnewdrugapprovals.orgebiohippo.comtoku-e.com This has been observed in preclinical models of doxorubicin-resistant P388 murine tumor cells and other cancer cell lines. newdrugapprovals.orgnewdrugapprovals.org The superior cellular uptake of pirarubicin, potentially through the glucose transporter system and concentrative nucleoside transporter 2 (CNT-2), may contribute to its effectiveness in these resistant cells. mdpi.com

However, the efficacy of pirarubicin in doxorubicin-resistant lines is not universal. For example, in a doxorubicin-resistant A2780/ADR ovarian cancer xenograft model, a nanomedicine formulation of pirarubicin (P-THP) did not show a significant therapeutic advantage over free pirarubicin. nih.gov This suggests that the mechanisms of resistance and the specific characteristics of the cancer cells play a crucial role in determining pirarubicin's effectiveness.

Concentration-Dependent Growth Inhibition (IC50 Studies)

The cytotoxic effect of pirarubicin is directly related to its concentration, as demonstrated by numerous IC50 (half-maximal inhibitory concentration) studies. These studies quantify the amount of a drug needed to inhibit a biological process by half.

For example, the IC50 values for pirarubicin in M5076 ovarian sarcoma cells and Ehrlich ascites carcinoma cells were found to be 0.366 μM and 0.078 μM, respectively. medchemexpress.comglpbio.com In human hepatocellular carcinoma (HCC) cell lines, the IC50 values for pirarubicin were 1.65 mg/L in Hep3b cells and 0.25 mg/L in SMMC7721 cells. oncotarget.com Furthermore, studies on bladder cancer cell lines (UMUC3, T24, and RT112) showed that pirarubicin exerted a strong antiproliferative effect at very low concentrations, even with short exposure times. nih.gov

The following table provides a summary of reported IC50 values for pirarubicin in various cancer cell lines.

Cell LineCancer TypeIC50 ValueReference
M5076Ovarian Sarcoma0.366 μM medchemexpress.comglpbio.comncats.ioncats.io
EhrlichAscites Carcinoma0.078 μM medchemexpress.comglpbio.com
Hep3bHepatocellular Carcinoma1.65 mg/L oncotarget.com
SMMC7721Hepatocellular Carcinoma0.25 mg/L oncotarget.com
MDA-MB-231Triple-Negative Breast Cancer1 μM nih.gov
SUM159Triple-Negative Breast Cancer4 μM nih.gov

In Vivo Antitumor Activity in Experimental Animal Models

The antitumor efficacy of pirarubicin hydrochloride has also been evaluated in various animal models, providing insights into its in vivo performance.

Tumor Growth Inhibition in Xenograft Models

Pirarubicin has demonstrated significant tumor growth inhibition in several xenograft models, where human cancer cells are implanted into immunodeficient mice.

In a study involving a highly aggressive uterine sarcoma xenograft model (MES-SA C9 high), a nanomedicine formulation of pirarubicin (P-THP) significantly suppressed tumor growth compared to free pirarubicin. nih.gov Similarly, in a cisplatin-resistant ovarian cancer xenograft model (A2780/cis), P-THP almost completely inhibited tumor growth. nih.gov The combination of pirarubicin with 5-fluorouracil (B62378) has also been shown to markedly inhibit the growth of hepatocellular carcinoma xenografts. oncotarget.comsemanticscholar.org

Furthermore, combining the inhibition of autophagy with pirarubicin treatment has been shown to significantly inhibit tumor growth in a cervical cancer xenograft mouse model. mdpi.com In a rabbit model with VX2 tumors, intra-arterial administration of pirarubicin resulted in a significantly lower tumor growth rate compared to intravenous administration. researchgate.net

Effects on Tumor Weight Reduction in Murine Models

Studies in murine models have also demonstrated the ability of pirarubicin to reduce tumor weight. In M5076 solid tumor-bearing mice, pirarubicin treatment reduced the tumor weight to 60% of the control level, whereas doxorubicin showed no effect. selleckchem.comnih.gov

In a uterine sarcoma xenograft model, the tumor weight in the P-THP treatment group was significantly lower than both the control and the free pirarubicin treatment groups. nih.gov Additionally, in a metastatic colorectal cancer model in mice, a micellar formulation of pirarubicin (SMA-pirarubicin) remarkably reduced metastatic tumor nodules, proving more effective than free pirarubicin. nih.gov

The following table summarizes the findings on tumor weight reduction in murine models.

Animal ModelCancer TypeTreatmentOutcomeReference
M5076 tumor-bearing miceOvarian SarcomaPirarubicinReduced tumor weight to 60% of control selleckchem.comnih.gov
Uterine sarcoma xenograft miceUterine SarcomaP-THP (nanomedicine)Significantly lower tumor weight compared to control and free pirarubicin nih.gov
Metastatic colorectal cancer miceColorectal CancerSMA-pirarubicin (micellar)Remarkable reduction in metastatic tumor nodules nih.gov

Comparative Efficacy in Different Tumor Types (e.g., ovarian sarcoma, pancreatic tumor, liver cancer)

Pirarubicin hydrochloride has demonstrated significant antitumor efficacy across a range of preclinical tumor models. Its effectiveness has been evaluated in various cancer types, showing promise in tumors that are often challenging to treat. This section details the preclinical findings regarding its comparative efficacy in ovarian sarcoma, pancreatic tumors, and liver cancer.

Ovarian Sarcoma

Preclinical studies have highlighted the potent activity of pirarubicin in ovarian sarcoma models, particularly in comparison to the widely used anthracycline, doxorubicin. In a study involving M5076 ovarian sarcoma, which is known for its low sensitivity to doxorubicin, pirarubicin showed superior efficacy. nih.gov Pirarubicin was taken up more rapidly by M5076 cells, achieving an intracellular concentration more than 2.5 times that of doxorubicin. nih.gov This enhanced uptake directly correlated with its cytotoxic effects. nih.gov

In vitro, pirarubicin was more effective at inhibiting cell growth than doxorubicin. nih.gov When tested in M5076 solid tumor-bearing mice, pirarubicin significantly reduced tumor weight to 60% of the control group's level, whereas doxorubicin showed no effect. nih.gov

Further research has explored pirarubicin in other gynecological malignancy models. A conjugate of pirarubicin, HPMA copolymer-conjugated pirarubicin (P-THP), was tested against various ovarian cancer xenograft models. nih.gov In a cisplatin-resistant ovarian cancer model (A2780/cis), P-THP demonstrated a much stronger anticancer effect than both cisplatin (B142131) and paclitaxel, almost completely inhibiting tumor growth. nih.gov However, in a doxorubicin-resistant model (A2780/ADR), neither P-THP nor free pirarubicin (THP) showed a significant antitumor effect. nih.gov

Tumor ModelAgentKey Efficacy FindingSource
M5076 Ovarian Sarcoma (in vivo)PirarubicinReduced tumor weight to 60% of control. nih.gov
M5076 Ovarian Sarcoma (in vivo)DoxorubicinNo significant effect on tumor weight. nih.gov
A2780/cis (Cisplatin-Resistant Ovarian Cancer)P-THP (Pirarubicin Conjugate)Showed significantly improved antitumor effect compared to cisplatin and paclitaxel; almost complete tumor growth inhibition. nih.gov
A2780/ADR (Doxorubicin-Resistant Ovarian Cancer)P-THP (Pirarubicin Conjugate)No apparent therapeutic effect observed. nih.gov

Pancreatic Tumor

The antitumor activity of pirarubicin has also been assessed in preclinical models of pancreatic cancer. The anticancer activity of a pirarubicin-polymer conjugate (P-THP) has been reported in the SUIT2 human pancreatic cancer cell line. nih.govresearchgate.net In a study using a mouse xenograft model of this tumor, P-THP demonstrated greater antitumor activity compared to a similar conjugate of doxorubicin (P-DOX). researchgate.net These findings suggest that pirarubicin's efficacy extends to pancreatic tumors, warranting further investigation.

Tumor ModelAgentKey Efficacy FindingSource
SUIT2 (Human Pancreatic Tumor Xenograft)P-THP (Pirarubicin Conjugate)Demonstrated greater antitumor activity than P-DOX (Doxorubicin Conjugate). researchgate.net

Liver Cancer

In the context of liver cancer, pirarubicin has been evaluated in the rabbit Vx2 tumor model, particularly focusing on the advantages of intra-arterial hepatic (i.a.h.) administration. When administered via the i.a.h. route, pirarubicin was found to be more effective against Vx2 tumors than epirubicin. nih.gov

A more detailed study compared the i.a.h. administration of pirarubicin (referred to as THP) with adriamycin (ADM, another name for doxorubicin) in the same rabbit VX2 liver tumor model. researchgate.net The pharmacokinetic advantages of pirarubicin led to a significantly better antitumoral effect. researchgate.net The tumor growth rate in animals treated with i.a.h. pirarubicin was substantially lower than in those treated with intravenous pirarubicin or i.a.h. adriamycin. researchgate.net Specifically, tumor concentrations of pirarubicin were 10.5 times higher following i.a.h. administration compared to the intravenous route. researchgate.net This enhanced local concentration resulted in a significantly lower tumor growth rate of 3% (±2% SD) in the i.a.h. pirarubicin group, compared to 58% (±9% SD) in the intravenously treated group. researchgate.net The study concluded that pirarubicin shows a clear advantage over adriamycin for locoregional chemotherapy of liver tumors. researchgate.net

Tumor ModelTreatment GroupTumor Growth Rate (% of Control ± SD)Source
Rabbit VX2 Liver TumorPirarubicin (i.a.h.)3% ± 2% researchgate.net
Pirarubicin (i.v.)58% ± 9% researchgate.net
Rabbit VX2 Liver TumorPirarubicin (i.a.h.)Demonstrated stronger activity than Epirubicin (i.a.h.). nih.gov

Mechanisms of Acquired and Intrinsic Resistance to Pirarubicin Hydrochloride

Efflux Pump-Mediated Resistance (e.g., P-glycoprotein)

A primary mechanism of multidrug resistance (MDR) in cancer cells is the over-expression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps. frontiersin.org Among these, P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a key player in pirarubicin (B1684484) resistance. frontiersin.orgnih.gov P-gp actively transports a wide array of chemotherapeutic drugs, including pirarubicin, out of cancer cells, thereby reducing the intracellular drug concentration to sub-therapeutic levels. frontiersin.org

Studies have demonstrated that P-gp is responsible for the efflux of pirarubicin in various multidrug-resistant cancer cell lines. researchgate.net The modulation of P-gp activity has been investigated as a strategy to overcome this resistance. For instance, certain compounds have been shown to inhibit P-gp-mediated pirarubicin efflux. Research on multidrug-resistant K562/Dox cancer cells revealed that 4-hydroxybenzoic acid (4-HBA) and 4-hydroxy-3-methoxybenzoic acid (vanillic acid, VA) can inhibit P-gp function. nih.govnih.gov This inhibition leads to an increased intracellular concentration of pirarubicin. nih.govnih.gov The mechanism of action for these compounds involves the impairment of the cellular energetic state, which is necessary for the function of energy-dependent efflux pumps like P-gp. nih.govresearchgate.net Specifically, 4-HBA and VA were found to reduce mitochondrial activity, mitochondrial membrane potential, and ATP levels within the resistant cells. nih.gov

CompoundCell LineEffect on P-gp-mediated Pirarubicin EffluxImpact on Intracellular PirarubicinReference
4-hydroxybenzoic acid (4-HBA) K562/DoxInhibitionIncreased nih.gov, nih.gov
Vanillic acid (VA) K562/DoxInhibitionIncreased nih.gov, nih.gov

Molecular and Genetic Determinants of Resistance

Beyond efflux pumps, specific molecular and genetic alterations within cancer cells can confer resistance to pirarubicin hydrochloride. These determinants often involve the dysregulation of signaling pathways that control cell survival, apoptosis, and drug metabolism.

In non-muscle-invasive bladder cancer (NMIBC), resistance to intravesical pirarubicin chemotherapy is a significant clinical problem. nih.gov The enzyme aldo-keto reductase family 1 member C1 (AKR1C1) has been identified as a critical gene mediating this resistance. nih.gov Genome-wide screening using a CRISPR/dCas9-SAM system pinpointed AKR1C1 as a key contributor to pirarubicin resistance in bladder cancer cell lines. nih.gov

Overexpression of AKR1C1 enhances the drug resistance of bladder cancer cells to pirarubicin both in vitro and in vivo. nih.govresearchgate.net This resistance is conferred through AKR1C1's ability to reduce the levels of reactive oxygen species (ROS) and 4-hydroxynonenal (B163490), thereby protecting the cells from pirarubicin-induced apoptosis. nih.gov Furthermore, treatment with pirarubicin can itself lead to a gradual increase in the expression of AKR1C1, suggesting a mechanism of acquired resistance. nih.gov The crucial role of AKR1C1 in chemoresistance suggests it is a potent molecular target for improving bladder cancer treatment. nih.gov

Gene/ProteinCancer TypeMechanism of Resistance to PirarubicinConsequence of OverexpressionReference
AKR1C1 Bladder CancerReduction of ROS and 4-hydroxynonenal levels, leading to resistance against drug-induced apoptosis.Enhanced drug resistance in vivo and in vitro. nih.gov

In hepatocellular carcinoma (HCC), the efficacy of pirarubicin can be limited by drug resistance. nih.govmedsci.org The Receptor-Interacting Protein Kinase 1 (RIPK1)-AKT-P21 signaling pathway has been implicated in this process. nih.gov RIPK1 plays a critical role in cell death and survival pathways. nih.gov

Studies have shown that in pirarubicin-treated HCC cells, the inhibition of RIPK1 leads to a significant decrease in phosphorylated AKT (pAKT) and an increase in p21. nih.gov This shift is associated with G0/G1 phase cell cycle arrest and an anti-proliferative effect. nih.gov The phosphorylation of AKT can reverse the anti-proliferative effects of a RIPK1 inhibitor, confirming the central role of the RIPK1-AKT-P21-dependent pathway in pirarubicin resistance. nih.govresearchgate.net Therefore, targeting RIPK1 may be a viable strategy to overcome pirarubicin resistance in HCC. medsci.org

Pathway ComponentRole in Pirarubicin Resistance in HCCEffect of InhibitionReference
RIPK1 Promotes resistance.Decreases pAKT, increases p21, enhances pirarubicin's anti-tumor effect. nih.gov, medsci.org
AKT Activation promotes cell proliferation and resistance.Inhibition reverses acquired resistance. nih.gov, frontiersin.org
p21 Upregulation is associated with cell cycle arrest and increased sensitivity.Increased levels upon RIPK1 inhibition. nih.gov, medsci.org

Strategies for Overcoming Resistance in Preclinical Models

Based on the understanding of resistance mechanisms, several preclinical strategies have been developed to overcome resistance to pirarubicin and other chemotherapeutics. mdpi.com These strategies often involve combination therapies targeting the specific pathways driving resistance. mdpi.com

To counteract AKR1C1-mediated resistance in bladder cancer, inhibitors of this enzyme have been tested. Aspirin, an AKR1C1 inhibitor, and Tempol, a ROS scavenger, have been shown to effectively overcome the drug resistance caused by AKR1C1 overexpression. nih.gov

For resistance in hepatocellular carcinoma mediated by the RIPK1 pathway, the use of a RIPK1 inhibitor in combination with pirarubicin has demonstrated synergistic anti-tumor effects in a mouse xenograft model. nih.gov This combination therapy enhances the cytotoxic efficacy of pirarubicin by overcoming the resistance mechanism. nih.govmedsci.org

In the context of P-glycoprotein-mediated efflux, modulators that inhibit the pump's function can restore sensitivity to pirarubicin. As mentioned, compounds like 4-HBA and vanillic acid have shown the ability to increase intracellular pirarubicin concentrations in resistant cells by impairing the cellular energy state required for P-gp function. nih.govnih.gov

These preclinical findings highlight the potential of targeted combination therapies to circumvent resistance to pirarubicin hydrochloride, offering promising avenues for improving cancer treatment outcomes.

Resistance MechanismPreclinical StrategyModel SystemOutcomeReference
AKR1C1 Overexpression Combination with AKR1C1 inhibitor (Aspirin) or ROS scavenger (Tempol).Bladder cancer cells (in vitro and in vivo).Overcame drug resistance. nih.gov
RIPK1-AKT-P21 Pathway Combination with a RIPK1 inhibitor.Hepatocellular carcinoma cells and mouse xenograft model.Enhanced pirarubicin's anti-tumor effect. nih.gov, medsci.org
P-glycoprotein Efflux Combination with P-gp modulators (4-HBA, Vanillic Acid).Multidrug-resistant K562/Dox cancer cells.Increased intracellular pirarubicin concentration. nih.gov, nih.gov

Advanced Drug Delivery Systems and Strategies for Pirarubicin Hydrochloride

Nanoparticle-Based Delivery Platforms

Nanoparticles offer a versatile platform for drug delivery, capable of encapsulating or conjugating therapeutic agents to alter their biodistribution and release profiles. For pirarubicin (B1684484) hydrochloride, nanoparticle-based systems are being engineered to exploit the unique physiological characteristics of tumors, such as their acidic microenvironment.

One approach to improve the tumor-specific delivery of pirarubicin is through the formulation of nanosuspensions. Pirarubicin itself is not ideally suited for creating nanosuspensions via antisolvent precipitation due to its solubility in aqueous buffers. jst.go.jp To overcome this, fatty-acid modified pirarubicin derivatives have been synthesized to increase the drug's hydrophobicity. nih.govresearchgate.net

In a notable study, pirarubicin was modified with octanoic acid, dodecanoic acid, and palmitic acid. jst.go.jpnih.gov These fatty-acid modified pirarubicins (FA-THPs) were then used to prepare nanosuspensions using an antisolvent precipitation method, with bovine serum albumin acting as a stabilizer. jst.go.jpnih.govresearchgate.net Among the different fatty acid modifications, palmitic acid-modified pirarubicin (pal-THP) was found to be the most efficient for creating a drug-loaded nanosuspension. jst.go.jpnih.gov

The resulting pal-THP nanoparticles exhibited an optimal size of 100-125 nm for tumor tissue delivery, as confirmed by dynamic light scattering and transmission electron microscopy. jst.go.jpnih.govresearchgate.net These nanosuspensions demonstrated cytotoxicity in colon 26 cells. jst.go.jpnih.gov The proposed mechanism of action involves the disintegration of the nanoparticles upon interaction with the cell membrane, liberating pal-THP. jst.go.jpnih.gov Subsequently, the acidic environment within the tumor cells facilitates the conversion of pal-THP back to free pirarubicin, thereby exerting its antitumor effect. jst.go.jpnih.gov

Table 1: Characteristics of Fatty-Acid Modified Pirarubicin Nanosuspensions

Fatty Acid ModifierResulting NanoparticleOptimal Size RangeStabilizerProposed Release Mechanism
Palmitic Acidpal-THP100-125 nmBovine Serum AlbuminDisintegration upon cell membrane interaction and acid-mediated conversion to free pirarubicin

The acidic microenvironment of tumors provides a key stimulus for designing drug delivery systems that can selectively release their payload in cancerous tissues. mdpi.commedscape.com pH-sensitive polymeric microspheres and nanoparticles are at the forefront of this strategy for pirarubicin delivery.

One innovative approach involves the co-loading of pirarubicin and gemcitabine into polymeric nanoparticles. rsc.orgnih.gov In this system, both drugs are chemically conjugated to a polylactic acid-based block copolymer through a pH-responsive "Schiff's base" linkage. rsc.orgnih.gov These co-loaded nanoparticles are stable at physiological pH but exhibit a significantly higher percentage of drug release in acidic conditions, which are characteristic of the tumor microenvironment. rsc.orgnih.gov In vitro studies have shown that these nanoparticles have superior cellular uptake in cancer cell lines compared to the free drugs. rsc.orgnih.gov

Another example is the development of a pH-responsive polymer conjugate of pirarubicin with styrene maleic acid copolymer (SMA). nih.gov This conjugate, SMA-hyd-THP, contains a hydrazone bond that is stable at physiological pH (7.4) but is cleaved under acidic conditions. nih.gov The release of free pirarubicin from SMA-hyd-THP was found to be significantly increased at pH 6.5 (42%) and 5.5 (83%) compared to pH 7.4 (approximately 10%) over 72 hours. nih.gov These SMA-hyd-THP conjugates form micelles with a mean particle size of 48.0 nm, suitable for accumulation in tumors via the enhanced permeability and retention (EPR) effect. nih.gov The increased cytotoxicity of SMA-hyd-THP against various ovarian cancer cells at an acidic pH of 6.5 further underscores the potential of this pH-sensitive delivery strategy. nih.gov

Table 2: pH-Dependent Release of Pirarubicin from Polymeric Systems

Polymeric SystemLinkageParticle SizeRelease at pH 7.4 (72h)Release at pH 6.5 (72h)Release at pH 5.5 (72h)
Pira-Gem co-loaded nanoparticlesSchiff's baseNot SpecifiedLowHighNot Specified
SMA-hyd-THPHydrazone48.0 nm~10%42%83%

Prodrug Design and Development

The prodrug approach is a versatile chemical modification strategy to improve the pharmaceutical and pharmacokinetic properties of a drug. nih.govresearchgate.net A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent. pharmatutor.org This strategy can be employed to enhance drug permeability, solubility, stability, and targeted delivery. nih.govrutgers.edu

For pirarubicin, prodrug design can be leveraged to achieve tumor-specific activation. This often involves linking the drug to a carrier molecule via a bond that is stable in systemic circulation but is cleaved by specific conditions or enzymes prevalent in the tumor microenvironment. mdpi.com

A relevant example, although focused on the related anthracycline doxorubicin (B1662922), illustrates the potential of this approach for pirarubicin. A library of doxorubicin prodrugs was created by linking the drug to fatty alcohols of varying chain lengths through a tumor-responsive disulfide bond. nih.gov The self-assembly of these prodrugs into nanoparticles was influenced by the length of the fatty alcohol chain, with longer chains leading to more stable nanoassemblies but slower drug release. nih.gov This highlights a critical aspect of prodrug design: the balance between stability during circulation and rapid activation at the target site. nih.gov

The concept of pH-sensitive linkages, as discussed in the context of polymeric microspheres, is also a cornerstone of prodrug design. nih.gov The SMA-conjugated pirarubicin (SMA-hyd-THP) can be considered a prodrug, where the polymer acts as the carrier and the hydrazone bond is the trigger for releasing the active pirarubicin in the acidic tumor milieu. nih.gov This design aims to exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting, followed by acid-catalyzed release of the cytotoxic agent. nih.gov

The rational design of prodrugs for pirarubicin hydrochloride holds significant promise for improving its therapeutic window by enhancing its delivery to cancer cells while minimizing exposure to healthy tissues. pharmatutor.org

Synergistic and Potentiating Therapeutic Strategies with Pirarubicin Hydrochloride

Combination with Chemosensitizers

Chemosensitizers work by modulating cellular pathways that are involved in drug resistance or by increasing the intracellular concentration of the chemotherapeutic agent.

Nobiletin, a polymethoxylated flavone (B191248) found in citrus fruits, has been shown to enhance the chemosensitivity of breast cancer cells to Pirarubicin (B1684484). e3s-conferences.org Research on human breast cancer MDA-MB-231 cells demonstrates that combining Nobiletin with Pirarubicin significantly inhibits cell proliferation and promotes apoptosis more effectively than either agent alone. e3s-conferences.org

The mechanism underlying this synergy involves the regulation of the circadian rhythm protein Period2 (PER2). e3s-conferences.org Nobiletin upregulates the expression of PER2 in breast cancer cells. e3s-conferences.org The combination treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, shifting the balance towards cell death. e3s-conferences.org Flow cytometry analysis confirms that while Pirarubicin alone has an apoptotic effect and Nobiletin alone has a very weak effect, their combination results in a significant increase in apoptosis in breast cancer cells. e3s-conferences.org These findings suggest that Nobiletin's ability to enhance PER2 expression is a key factor in sensitizing breast cancer cells to Pirarubicin-induced apoptosis. e3s-conferences.org

Table 1: Effects of Nobiletin and Pirarubicin Combination on Breast Cancer Cells

Parameter Observation Associated Proteins
Cell Proliferation Significantly inhibited -
Apoptosis Significantly promoted Bax (increased), Bcl-2 (decreased)

This table summarizes the findings from studies on the combined effect of Nobiletin and Pirarubicin on MDA-MB-231 breast cancer cells. e3s-conferences.org

Dichloroacetate (B87207) (DCA), an inhibitor of pyruvate (B1213749) dehydrogenase kinase, has been found to enhance the antitumor effects of Pirarubicin in liver cancer cells. nih.gov The combination of DCA and Pirarubicin (also known as THP) leads to decreased cell viability and increased apoptosis in liver cancer cells compared to treatment with Pirarubicin alone. nih.govresearchgate.net

The synergistic effect is mediated through the regulation of the Reactive Oxygen Species (ROS)-c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov The combined treatment significantly increases the generation of intracellular ROS. nih.gov This elevation in ROS leads to the increased phosphorylation and activation of JNK. nih.gov The activation of the ROS-JNK pathway is crucial for the enhanced apoptosis observed with the combination therapy. nih.gov This was confirmed by experiments where the synergistic effects on cell viability and apoptosis were reversed by the use of an antioxidant, N-acetyl-L-cysteine, or a JNK inhibitor, SP600125. nih.gov These results indicate that DCA potentiates Pirarubicin's cytotoxicity in liver cancer by amplifying ROS-mediated JNK activation. nih.gov

Table 2: Synergistic Effects of Dichloroacetate (DCA) and Pirarubicin in Liver Cancer Cells

Metric Pirarubicin Alone Pirarubicin + DCA Mechanism
Cell Viability Decreased Significantly further decreased ROS-JNK Pathway Activation
Apoptosis Increased Significantly further increased ROS-JNK Pathway Activation
ROS Generation Increased Significantly further increased DCA enhances THP-triggered ROS

This table outlines the enhanced antitumor effects observed when combining Pirarubicin (THP) with Dichloroacetate (DCA) in liver cancer cell studies. nih.gov

Theanine, an amino acid found in tea leaves, can enhance the therapeutic efficacy of Pirarubicin by altering its transport at the cellular level. nih.gov In studies using M5076 ovarian sarcoma, a tumor model with low sensitivity to some anthracyclines, Theanine demonstrated a significant ability to boost Pirarubicin's effectiveness. nih.gov

The primary mechanism is the inhibition of Pirarubicin efflux from the cancer cells. nih.gov By blocking the drug's removal from the cell, Theanine allows for a higher intracellular and, consequently, intratumoral concentration of Pirarubicin. nih.gov Research showed that the presence of Theanine increased the concentration of Pirarubicin in the tumor by 1.3-fold. nih.gov This increased drug accumulation directly translated to improved therapeutic outcomes, enhancing the efficacy of Pirarubicin by 1.7-fold in reducing tumor weight in M5076 solid tumor-bearing mice. nih.gov These findings highlight that modulating cell membrane transport to increase the local concentration of Pirarubicin is a viable strategy for enhancing its antitumor activity. nih.gov

Table 3: Theanine-Mediated Enhancement of Pirarubicin Efficacy

Parameter Fold Increase with Theanine Underlying Mechanism
Pirarubicin Concentration in Tumor 1.3-fold Inhibition of Pirarubicin efflux from tumor cells

This table quantifies the enhancement of Pirarubicin's concentration and therapeutic effect when co-administered with Theanine in an M5076 ovarian sarcoma model. nih.gov

Combination with Other Antineoplastic Agents

Combining Pirarubicin with other anticancer drugs can lead to synergistic effects, targeting different aspects of cancer cell biology, from bulk tumor cells to therapy-resistant cancer stem cells.

The combination of Pirarubicin with Salinomycin, a known inhibitor of cancer stem cells (CSCs), presents a strategy to achieve more comprehensive tumor eradication. nih.gov While Pirarubicin is effective against the bulk of rapidly dividing tumor cells, a small population of CSCs can survive and lead to relapse and metastasis. nih.gov

To address this, a co-delivery system using biodegradable polymeric nanoparticles was developed to encapsulate both Pirarubicin and Salinomycin. nih.gov This approach ensures synchronized bioavailability of both drugs at the tumor site. nih.gov In vitro studies showed that the co-loaded nanoparticles exhibited synergistically enhanced cytotoxicity against both cancer cells and CSCs. nih.gov In a mouse xenograft model, the nanoparticle-mediated co-delivery of Pirarubicin and Salinomycin resulted in complete tumor eradication without any recurrence during the surveillance period. nih.gov This suggests that the dual-action approach of targeting both the main tumor mass and the CSC population can significantly improve treatment efficacy and reduce the risk of cancer relapse. nih.gov

Table 4: Efficacy of Co-delivered Pirarubicin (PIRA) and Salinomycin (SAL)

Treatment Group Target Cell Population Observed Effect
Pirarubicin (PIRA) Bulk tumor cells High therapeutic efficacy
Salinomycin (SAL) Cancer Stem Cells (CSCs) CSC inhibition

This table summarizes the synergistic effects of combining Pirarubicin and Salinomycin for comprehensive cancer therapy. nih.gov

Drug resistance is a significant limitation in the treatment of hepatocellular carcinoma (HCC) with Pirarubicin. nih.govnih.gov Inhibition of Receptor-interacting protein kinase 1 (RIPK1) has emerged as a strategy to overcome this resistance and enhance Pirarubicin's cytotoxic efficacy. nih.govnih.gov

Studies in Pirarubicin-treated HCC cells revealed that inhibiting RIPK1 leads to significant anti-proliferative effects through the modulation of the AKT-P21 pathway. nih.govnih.gov RIPK1 inhibition decreases the phosphorylation of AKT (pAKT) and increases the levels of the cell cycle inhibitor p21. nih.govnih.gov This change is associated with a G0/G1 phase cell cycle arrest, thereby halting cell proliferation. nih.gov The key role of this pathway was confirmed when the anti-proliferative effect of the RIPK1 inhibitor was reversed by the phosphorylation of AKT, demonstrating that the RIPK1-AKT-P21 axis is central to Pirarubicin resistance. nih.govnih.gov In a mouse xenograft model, the combination of a RIPK1 inhibitor with Pirarubicin exerted a synergistic antitumor effect. nih.govnih.gov Therefore, RIPK1 inhibitors may serve as potent adjuvants to Pirarubicin, potentiating its inhibitory effect against primary liver cancer by overcoming drug resistance. nih.govnih.gov

Table 5: Effects of RIPK1 Inhibition on Pirarubicin-Treated Hepatocellular Carcinoma Cells

Parameter Effect of RIPK1 Inhibition Pathway Outcome
pAKT Levels Decreased RIPK1-AKT-P21 Overcoming drug resistance
p21 Levels Increased RIPK1-AKT-P21 Enhanced anti-proliferation
Cell Cycle G0/G1 Phase Arrest RIPK1-AKT-P21 Halts cell proliferation

This table details the molecular and cellular outcomes of combining a RIPK1 inhibitor with Pirarubicin in hepatocellular carcinoma models. nih.govnih.gov

Structure Activity Relationship Investigations and Analogue Development of Pirarubicin Hydrochloride

Design and Synthesis of Novel Anthracycline Analogues

The quest for more effective anthracyclines has led to extensive synthetic efforts, primarily centered on modifying the aglycone (the non-sugar part) and the daunosamine (B1196630) sugar moiety. usp.brineosopen.org These strategies aim to create analogues with better pharmacological profiles than parent compounds like doxorubicin (B1662922) and pirarubicin (B1684484).

One major strategy is glycodiversification , which involves altering the carbohydrate portion of the molecule. usp.br Since the aminosugar is critical for DNA binding and interaction with topoisomerase II, modifications here can significantly impact drug activity. ineosopen.orgnih.gov Researchers have synthesized novel analogues by introducing different sugar units or modifying the existing daunosamine sugar. For example, azido (B1232118) glycosides have been combined with the daunorubicinone aglycone to generate new glycosides, with some showing promising cytotoxic activity. usp.br The synthesis of analogues with disaccharide units has also been explored to overcome P-glycoprotein-mediated drug resistance. tandfonline.com A function-oriented synthesis approach has been used to create mimetics of anthracyclines, combining a DNA intercalating aromatic core with various aminosugars via a linker. nih.gov

Another approach involves modifying the lipophilicity of the molecule to improve cellular uptake and alter its distribution. The synthesis of fatty-acid-modified pirarubicin derivatives, such as octanoic, dodecanoic, and palmitic acid-pirarubicin, was undertaken to increase the drug's hydrophobicity. jst.go.jp These lipophilic derivatives can be formulated into nanosuspensions, potentially enhancing drug delivery to tumor tissues. jst.go.jp Similarly, introducing lipophilic residues into the quinone part of the aglycone has been investigated to create compounds with high cytotoxicity against various cancer cell lines. ineosopen.org

Combinatorial biosynthesis represents a modern approach to generating novel anthracycline analogues. nih.gov This technique uses engineered microorganisms to produce a variety of aglycones and deoxysugars, which are then combined by substrate-flexible glycosyltransferase enzymes to create a library of new glycosylated anthracyclines. nih.gov This method allows for the creation of structural diversity that is difficult to achieve through traditional chemical synthesis alone. nih.gov

Table 1: Synthetic Strategies for Novel Anthracycline Analogues

Strategy Modification Example Compound/Series Desired Outcome
Glycodiversification Replacement or modification of the daunosamine sugar. 2-azido glucoside of daunorubicinone usp.br Overcome drug resistance, alter target selectivity.
Function-Oriented Synthesis Combining a novel aromatic intercalator with an aminosugar. 2-phenylbenzo[b]furan core with daunosamine nih.gov Mimic anthracycline function with novel scaffolds.
Lipophilic Modification Acylation with fatty acids. Palmitic acid-pirarubicin (pal-THP) jst.go.jp Increased hydrophobicity for improved cellular uptake and formulation.

| Combinatorial Biosynthesis | Enzymatic glycosylation of various aglycones with diverse sugars. | Glycosylated analogues of doxorubicin nih.gov | Generation of large libraries of novel compounds for screening. |

Correlating Structural Modifications with Mechanistic and Efficacy Profiles

Understanding the relationship between an analogue's structure and its biological activity is crucial for rational drug design. researchgate.netineosopen.org For anthracyclines, key structural features dictate their ability to intercalate into DNA, inhibit topoisomerase II, and evade resistance mechanisms.

The sugar moiety at the C-7 position of the aglycone is paramount for biological activity. ineosopen.orgnih.gov The positive charge of the amino group on the sugar is critical for binding to the DNA backbone. ineosopen.org Pirarubicin itself is a 4'-O-tetrahydropyranyl derivative of doxorubicin. pharmacompass.comnih.gov This modification at the 4'-position of the sugar leads to increased lipophilicity, resulting in more rapid and higher intracellular accumulation compared to doxorubicin. mdpi.com The pyranose residue in pirarubicin, which is structurally similar to glucose, is thought to facilitate uptake through overexpressed glucose transporters in tumor cells, contributing to its potent antitumor activity. mdpi.com Further modifications to the sugar, such as the introduction of fluorine atoms or trifluoromethyl groups, have also been synthesized and evaluated for their antitumor effects. magtechjournal.com

Modifications to the aglycone also significantly influence efficacy. The removal of the 4-methoxy group from the D-ring of the aglycone, creating 4-demethoxy analogues, has been shown to greatly enhance the ability of the drug to trap topoisomerase II cleavage complexes compared to their 4-methoxy counterparts like doxorubicin. aacrjournals.orgresearchgate.net Annamycin, a 4-demethoxy analogue, induces substantially higher levels of topoisomerase II-mediated DNA-protein cross-links than doxorubicin, which is believed to contribute to its increased antiproliferative effects. aacrjournals.org

The substitution pattern on the daunosamine sugar can also influence the sequence selectivity of DNA cleavage stimulated by the drug. researchgate.net The development of analogues that can overcome multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp), is a major goal. researchgate.net Certain sugar modifications have been found to help analogues evade recognition and transport by P-gp, thereby restoring activity in resistant cancer cells. tandfonline.com For instance, a daunorubicin (B1662515) analogue with a modified sugar moiety was found to exhibit potent antitumor activity and overcome P-gp-mediated resistance. magtechjournal.com

Table 2: Correlation of Structural Modifications with Biological Effects

Structural Modification Analogue Example Effect on Mechanism Impact on Efficacy
4'-O-tetrahydropyranyl on sugar Pirarubicin Increased lipophilicity, enhanced cellular uptake via glucose transporters. mdpi.com More rapid and higher intracellular concentration, potent antitumor activity. jst.go.jpmdpi.com
Removal of 4-methoxy on aglycone Annamycin Greater ability to trap topoisomerase II cleavage complexes. aacrjournals.org Enhanced antiproliferative and lethal effects. aacrjournals.org
Modification at 3'-amino group 3'-azido derivatives Can overcome drug resistance in specific cell lines. usp.br Retained antiproliferative activity against sensitive and some resistant cells. usp.brmagtechjournal.com

| Addition of disaccharide moiety | Disaccharide analogues | May evade P-glycoprotein efflux pumps. tandfonline.com | Potential to overcome multidrug resistance. tandfonline.com |

Development of Dual-Target Inhibitors Incorporating Topoisomerase II Inhibition

To enhance therapeutic potential and circumvent resistance, researchers are developing drugs that can inhibit topoisomerase II along with other critical cancer-related targets. nih.govacs.org This dual-target or multi-target approach is considered advantageous from a pharmacokinetic perspective compared to combination therapies using separate drugs. acs.org

Several strategies for designing dual-target inhibitors are being explored. One approach is to create compounds that inhibit both topoisomerase I and topoisomerase II. acs.orgoncohemakey.com Such dual inhibitors could have a broader spectrum of action and potentially reduced toxicity compared to combination therapy. acs.org

Another strategy involves designing molecules that inhibit topoisomerase II and other functionally or structurally related proteins. nih.govacs.org Targets structurally related to topoisomerase II's ATPase domain include heat shock protein 90 (Hsp90) and various kinases. acs.org For example, studies have shown that pirarubicin treatment can activate pro-survival pathways like Akt and ERK in bladder cancer cells. frontiersin.org The simultaneous inhibition of these pathways using an agent like phenformin (B89758) dramatically sensitizes the cancer cells to pirarubicin, suggesting that a single molecule designed to inhibit both topoisomerase II and these kinases could be highly effective. frontiersin.org

The inhibition of DNA repair pathways is another promising dual-target strategy. Topoisomerase II poisons create DNA double-strand breaks, which are repaired by enzymes like Poly (ADP-ribose) polymerase (PARP). mdpi.com Designing dual inhibitors that target both topoisomerase II and PARP could enhance cancer cell death by preventing the repair of drug-induced DNA damage. mdpi.com Derivatives of 4-amido benzimidazole (B57391) acridine (B1665455) have been synthesized and evaluated as dual PARP and topoisomerase inhibitors. mdpi.com

Table 3: Strategies for Dual-Target Inhibitors Involving Topoisomerase II

Second Target Rationale Example Approach/Compound Class
Topoisomerase I Broader spectrum of action by inhibiting both major topoisomerase types. acs.org Compounds designed to fit the pharmacophores of both enzymes. acs.org
Kinases (e.g., Akt, ERK) Block pro-survival signals that are often activated in response to chemotherapy-induced stress. frontiersin.org Combination of Pirarubicin with Phenformin (inhibits Akt/ERK). frontiersin.org
PARP Prevent the repair of DNA double-strand breaks caused by topoisomerase II inhibition, leading to synthetic lethality. mdpi.com 4-amido benzimidazole acridine derivatives. mdpi.com

| Hsp90 | Hsp90 is a chaperone for many oncoproteins; its ATPase domain is structurally similar to that of Topo II. nih.govacs.org | Design of ligands with overlapping pharmacophores for both targets. acs.org |

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Pirarubicin Hydrochloride

In Vitro Pharmacokinetics: Cellular Kinetics and Metabolism

The in vitro pharmacokinetics of pirarubicin (B1684484) hydrochloride reveal its rapid cellular uptake and metabolic profile. Pirarubicin is characterized by its swift incorporation into tumor cells. newdrugapprovals.org This rapid intracellular accumulation is a key feature of its pharmacokinetic profile.

Pirarubicin demonstrates inhibitory activity against various cancer cell lines. For instance, it has shown inhibitory effects on M5076 and Ehrlich cells, with IC50 values of 0.366 μM and 0.078 μM, respectively. medchemexpress.commedchemexpress.cn The differing cytotoxicity between these cell lines is attributed to variations in the expression of topoisomerase II, the target enzyme of pirarubicin. medchemexpress.commedchemexpress.cn Specifically, the lower cytotoxicity in M5076 cells corresponds to a much lower expression of topoisomerase II compared to Ehrlich cells. medchemexpress.commedchemexpress.cn

Table 1: In Vitro Inhibitory Activity of Pirarubicin

Cell LineIC50 (μM)
M50760.366 medchemexpress.commedchemexpress.cn
Ehrlich0.078 medchemexpress.commedchemexpress.cn
IC50: The half maximal inhibitory concentration.

Preclinical Pharmacodynamics in Animal Models

Preclinical studies in animal models have been instrumental in elucidating the pharmacodynamic properties of pirarubicin hydrochloride, particularly the relationship between drug exposure and its antitumor effects, as well as the influence of different administration routes on its efficacy.

Relationship Between Exposure and Antitumor Response

A clear correlation has been established between the exposure to pirarubicin and its resulting antitumor response. nih.gov Studies have shown that the area under the concentration-time curve (AUC) of pirarubicin is significantly correlated with its therapeutic effect. nih.gov This relationship underscores the importance of achieving adequate drug exposure at the tumor site to maximize its efficacy.

Impact of Administration Routes on Tissue Distribution and Tumor Accumulation (e.g., Intraarterial Hepatic vs. Intravenous)

The route of administration significantly impacts the tissue distribution and tumor accumulation of pirarubicin, which in turn affects its antitumor activity. A study comparing intraarterial hepatic (i.a.h.) versus intravenous (i.v.) administration in a rabbit VX2 tumor model demonstrated substantial pharmacokinetic and pharmacodynamic advantages for the i.a.h. route. researchgate.netnih.gov

When administered via the i.a.h. route, tumor concentrations of pirarubicin were found to be 10.5 times higher than those achieved with i.v. administration. researchgate.netnih.gov This enhanced local concentration translated into a significantly better antitumor effect. The tumor growth rate in animals treated with i.a.h. pirarubicin was markedly lower (3 ± 2%) compared to the i.v. treated group (58 ± 9%). researchgate.netnih.gov

Furthermore, i.a.h. administration of pirarubicin resulted in a markedly reduced systemic exposure (an 8-fold reduction in AUC) compared to the same dose given intravenously. nih.gov This localized delivery not only enhances the drug's effect at the target site but also correlates with lower concentrations in non-target tissues, such as the heart. nih.gov

Table 2: Comparison of Administration Routes for Pirarubicin in a Rabbit VX2 Tumor Model

ParameterIntraarterial Hepatic (i.a.h.)Intravenous (i.v.)
Tumor Pirarubicin Concentration 10.5-fold higher than i.v. researchgate.netnih.govBaseline
Tumor Growth Rate 3 ± 2% researchgate.netnih.gov58 ± 9% researchgate.netnih.gov
Systemic Exposure (AUC) 8-fold lower than i.v. nih.govBaseline
Data derived from a study using the rabbit VX2 tumor model.

Considerations for Preclinical Formulation Development in PK/PD Studies

Influence of Formulation on In Vivo Absorption and Exposure

The physical and chemical properties of a drug, such as its crystalline form and solubility, can impact its in vivo absorption. wuxiapptec.com For early-stage PK studies, solution formulations are often preferred to minimize the influence of these properties on the assessment of a compound's inherent absorption characteristics. wuxiapptec.com The formulation strategy should aim to ensure that the drug is adequately solubilized to allow for consistent and reproducible absorption. admescope.com

Optimizing Formulations for Maximal Drug Exposure

The primary goal of formulation development in the preclinical phase is to enable the acquisition of initial information about the in vivo DMPK (drug metabolism and pharmacokinetics) characteristics of the study compound. admescope.com For preclinical studies, formulations are often developed for intravenous or oral administration. admescope.commdpi.com An ideal formulation should not interfere with the PK of the compound itself. admescope.com Strategies for optimizing formulations may involve exploring different vehicles and administration routes to achieve the desired systemic concentration and maintain therapeutic levels. mdpi.com The choice of formulation can be pivotal for achieving sufficient drug exposure to evaluate the biological response and understand the drug's mechanism of action. mdpi.comnih.gov

Emerging Research Directions and Translational Opportunities in Pirarubicin Hydrochloride Research

Exploration of Novel Molecular Targets for Pirarubicin (B1684484) Hydrochloride Sensitivity

To counteract resistance and improve therapeutic outcomes, researchers are investigating novel molecular targets that can modulate cancer cells' sensitivity to pirarubicin. This research moves beyond the drug's primary target, topoisomerase II, to explore complex cellular signaling pathways. wikipedia.orgmedchemexpress.comtoku-e.com

One promising area is the study of non-coding RNAs, such as circular RNAs (circRNAs) and microRNAs (miRNAs). In triple-negative breast cancer (TNBC), a particularly aggressive subtype, the circular RNA circSTIL (hsa_circ_0000069) has been identified as a potential biomarker and a mediator of pirarubicin's effects. patsnap.com Another study in TNBC implicated CircDUSP16 in mediating the effects of pirarubicin through the miR-1224-3p/TFDP2 axis. patsnap.com

In cervical cancer, where resistance is a known issue, the MIR34C-5p-ATG4B-autophagy axis has been identified as a key pathway. Targeting this axis to suppress the protective autophagy response has been shown to dramatically enhance the cytotoxic effects of pirarubicin. Similarly, in hepatocellular carcinoma (HCC), the miR-21/AP1 signaling pathway has been identified as a critical regulator of the response to combination therapy with 5-fluorouracil (B62378) and pirarubicin. oncotarget.com Lower expression of miR-21 in tumors was associated with a better response to the treatment. oncotarget.com

Beyond non-coding RNAs, other signaling pathways are also being explored. In liver cancer cells, regulating the ROS-JNK signaling pathway has been shown to enhance the antitumor effect of pirarubicin, particularly when combined with other agents like dichloroacetate (B87207). nih.gov

Molecular Target Mechanism of Action Associated Cancer Type References
circSTIL (hsa_circ_0000069) Mediates the malignant phenotype and pirarubicin's inhibitory effects. Potential biomarker for diagnosis and treatment.Triple-Negative Breast Cancer (TNBC) patsnap.com
CircDUSP16/miR-1224-3p/TFDP2 Axis Mediates the therapeutic effect of pirarubicin.Triple-Negative Breast Cancer (TNBC) patsnap.com
MIR34C-5p-ATG4B-Autophagy Axis Targeting this axis suppresses protective autophagy, thereby increasing cancer cell sensitivity to pirarubicin.Cervical Cancer
miR-21/AP1 Axis Lower miR-21 expression correlates with better response to combination therapy involving pirarubicin.Hepatocellular Carcinoma (HCC) oncotarget.com
ROS-JNK Signaling Pathway Regulation of this pathway enhances pirarubicin-induced apoptosis.Liver Cancer nih.gov

Integration into Drug Repurposing Strategies in Oncology

Drug repurposing, or finding new uses for existing approved drugs, is a cost-effective and time-efficient strategy to develop new cancer therapies. nih.govacs.orgfrontiersin.org In the context of pirarubicin, this concept is applied primarily through the development of novel combination therapies where non-oncology drugs are repurposed to enhance pirarubicin's efficacy. Pirarubicin, itself an antibiotic derivative, is a cornerstone of such strategies. nih.govacs.org

A key example of this approach is the combination of pirarubicin with dichloroacetate (DCA), a drug historically used for metabolic disorders. Studies in liver cancer have shown that DCA enhances the antitumor effect of pirarubicin by promoting apoptosis through the ROS-JNK signaling pathway. nih.gov This combination represents a promising strategy to overcome chemoresistance and improve outcomes for liver cancer patients. nih.gov

The principle of drug repurposing in this context is to leverage the known safety profiles and mechanisms of other drugs to overcome the specific challenges associated with pirarubicin, such as resistance. By targeting different cellular pathways simultaneously, these combination strategies can create a synergistic effect that is more potent than either drug used alone. frontiersin.org This approach allows for the targeting of multiple tumor subtypes and can offer therapeutic options with potentially fewer side effects than traditional high-dose monotherapy. frontiersin.org

Development of Predictive Models for Pirarubicin Hydrochloride Response and Resistance

The ability to predict which patients will respond to pirarubicin is crucial for personalizing cancer treatment and avoiding ineffective therapies. Researchers are actively developing predictive models using a variety of data, including clinical characteristics, imaging data (radiomics), and molecular biomarkers.

In the treatment of liver cancer with TACE using pirarubicin, a predictive model for post-embolization pain was developed using classification and regression tree (CART) analysis. wjgnet.com This model identified blood vessel invasion and a history of TACE as the strongest predictors of pain, achieving an area under the receiver operating characteristic curve (AUC) of 0.736, with high sensitivity and negative predictive value. wjgnet.com

Radiomics, which involves the high-throughput extraction of quantitative features from medical images, is another powerful tool. A study on advanced hepatocellular carcinoma treated with a combination of Lenvatinib and TACE (with pirarubicin) used radiomic signatures from pretreatment MRI scans to predict treatment response. d-nb.info A combined model that integrated the radiomics signature with clinical factors demonstrated significantly improved accuracy in predicting disease progression, with an AUC of 0.71. d-nb.info

Molecular biomarkers are also central to predictive modeling. As mentioned previously, the expression level of miR-21 has been identified as a potential biomarker to predict the clinical response of HCC patients to hepatic arterial infusion chemotherapy (HAIC) with 5-fluorouracil and pirarubicin. oncotarget.com Furthermore, clinical studies are utilizing breast cancer organoids to create drug sensitivity tests that more closely mimic the tumor environment in the body, aiming to provide a basis for accurate treatment and to understand the mechanisms of drug resistance on an individual basis. clinicaltrials.gov

Model Type Methodology Predictive Goal Key Findings/Performance References
Clinical Data Model Classification and Regression Tree (CART) AnalysisPredict acute abdominal pain after TACE with pirarubicin in liver cancer.Strongest predictors: blood vessel invasion, history of TACE. AUC = 0.736. wjgnet.com
Radiomics Model Analysis of quantitative features from pretreatment MRI scans.Predict response to Lenvatinib and TACE (with pirarubicin) in HCC.Combined clinical-radiomics model improved prediction accuracy. AUC = 0.71. d-nb.info
Molecular Biomarker Model qRT-PCR analysis of microRNA expression.Predict response to HAIC with 5-fluorouracil and pirarubicin in HCC.Low miR-21 expression is associated with a better treatment response. oncotarget.com
Organoid Model In-vitro drug sensitivity testing on patient-derived breast cancer organoids.Predict individual tumor response to various chemotherapies, including pirarubicin.Aims to establish a basis for accurate, personalized treatment. clinicaltrials.gov

Q & A

Basic Research Questions

Q. What are the standard analytical methods for verifying the chemical identity and purity of pirarubicin hydrochloride in preclinical studies?

  • Methodological Answer : Ultraviolet-visible (UV-Vis) spectrophotometry and thin-layer chromatography (TLC) are commonly used. For UV-Vis, compare absorption spectra of the sample with a reference standard at identical wavelengths (e.g., λmax ~495 nm for anthracyclines). For TLC, use silica gel plates with a chloroform:methanol (5:1) mobile phase. The principal spot should match the reference standard in Rf value and color (red-orange under visible light) .

Q. How does pirarubicin hydrochloride inhibit topoisomerase II, and what experimental models validate this mechanism?

  • Methodological Answer : Pirarubicin intercalates DNA, stabilizing the topoisomerase II-DNA cleavage complex. Validation methods include:

  • In vitro assays : DNA relaxation assays using purified topoisomerase II and plasmid DNA.
  • Cell-based models : Measure DNA damage via γ-H2AX foci quantification in cancer cell lines (e.g., MCF-7, HeLa).
  • Animal models : Tumor xenograft studies monitoring apoptosis markers (e.g., caspase-3 activation) .

Q. What are the critical formulation parameters for ensuring pirarubicin hydrochloride stability in lyophilized injectables?

  • Methodological Answer : Key parameters include:

  • Excipient selection : Lactose (90 mg/vial) as a stabilizer.
  • pH control : Intermediate solution pH 5.0–6.0 to prevent hydrolysis.
  • Freeze-drying cycle : Pre-freeze to -50°C, secondary drying at 600 min to achieve moisture content ≤0.3% .

Advanced Research Questions

Q. How can researchers address multidrug resistance (MDR) mechanisms limiting pirarubicin efficacy in solid tumors?

  • Methodological Answer : Strategies include:

  • Structural modifications : Synthesize derivatives (e.g., 3’-deamino-3’-morpholino) to bypass efflux pumps like P-glycoprotein.
  • Combination therapy : Co-administer MDR inhibitors (e.g., verapamil) or use nanoparticle delivery systems to enhance intracellular accumulation.
  • In vitro validation : Use resistant cell lines (e.g., NCI/ADR-RES) to assess IC50 shifts .

Q. What methodological approaches resolve contradictions in pirarubicin’s cross-resistance profiles with other anthracyclines?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from published studies (e.g., IC50 values across cell lines) to identify context-dependent factors (e.g., tumor type, ABC transporter expression).
  • Mechanistic studies : Use CRISPR-Cas9 knockout models to isolate resistance pathways (e.g., TOP2A mutations vs. efflux pump upregulation).
  • Statistical rigor : Apply multivariate regression to control for confounding variables like dosing schedules .

Q. How can freeze-drying parameters be optimized to minimize hydrolysis-related degradation of pirarubicin hydrochloride?

  • Methodological Answer :

  • Pre-freezing protocol : Rapid cooling to -50°C, followed by annealing at -20°C to homogenize ice crystal size.
  • Secondary drying : Monitor residual moisture via Karl Fischer titration; extend drying beyond 600 min shows diminishing returns.
  • Stability testing : Accelerated studies at 40°C/75% RH to predict shelf-life degradation kinetics .

Q. What experimental designs evaluate synergistic effects of pirarubicin in combination therapies for non-muscle-invasive bladder cancer (NMIBC)?

  • Methodological Answer :

  • In vitro models : Checkerboard assays to calculate combination indices (CI) using pirarubicin and immunomodulators (e.g., Mycobacterium phlei F.U.36).
  • Clinical trial design : Randomized controlled trials (RCTs) comparing recurrence rates (e.g., Ta-stage tumors) with monotherapy vs. combination intravesical instillation.
  • Statistical endpoints : Kaplan-Meier analysis for recurrence-free survival over 24-month follow-ups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.